molecular formula C18H34O2 B1221026 omega-Cycloheptylundecanoic acid

omega-Cycloheptylundecanoic acid

Cat. No.: B1221026
M. Wt: 282.5 g/mol
InChI Key: OMZUUGOYASJZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omega-cycloheptylundecanoic acid is a synthetically modified fatty acid characterized by an 11-carbon (undecanoic acid) backbone with a cycloheptyl substituent at the terminal (omega) position. Its hypothesized molecular formula is C₁₈H₃₂O₂, with a molecular weight of approximately 288.4 g/mol (based on structural analogs). The cycloheptyl group introduces steric hindrance and rigidity, distinguishing it from linear saturated fatty acids (SFAs).

Properties

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

11-cycloheptylundecanoic acid

InChI

InChI=1S/C18H34O2/c19-18(20)16-12-6-4-2-1-3-5-9-13-17-14-10-7-8-11-15-17/h17H,1-16H2,(H,19,20)

InChI Key

OMZUUGOYASJZKP-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)CCCCCCCCCCC(=O)O

Canonical SMILES

C1CCCC(CC1)CCCCCCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below contrasts key attributes of omega-cycloheptylundecanoic acid with analogous SFAs:

Compound Molecular Formula Molecular Weight (g/mol) Structure Melting Point (°C) Solubility Applications
Undecanoic Acid C₁₁H₂₂O₂ 186.3 Straight-chain ~29 Low in water Antifungal agent
Stearic Acid C₁₈H₃₆O₂ 284.5 Straight-chain 69.3 Insoluble in water Soaps, cosmetics
Palmitic Acid C₁₆H₃₂O₂ 256.4 Straight-chain 63.1 Insoluble in water Food additives, surfactants
This compound C₁₈H₃₂O₂ (hypo) 288.4 (hypo) Cyclic terminal group ~40–50 (estimated) Moderate in lipids Research focus, potential bioactivity
Key Observations:
  • Chain Length and Cyclic Modification: Unlike undecanoic acid (C11:0), the cycloheptyl group extends the hydrophobic region while disrupting molecular packing. This likely reduces its melting point compared to longer-chain SFAs like stearic acid (C18:0) but increases it relative to undecanoic acid due to ring rigidity.
  • Synthesis Challenges : Introducing a cycloheptyl group requires specialized synthetic routes, such as Grignard reactions or catalytic cyclization, which are more complex than methods for linear SFAs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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